Welcome to the BenchChem Online Store!
molecular formula C10H10O3 B8632281 5-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

5-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B8632281
M. Wt: 178.18 g/mol
InChI Key: QTHHXNPTZDPJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04843165

Procedure details

In a 20-liter reactor provided with a mechanical stirrer, 1.6 kg of 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid and 8 l of 48% hydrobromic acid were introduced and heated at 135°-140° C. in oil bath for 15 hours. The mixture was allowed to cool, and the hydrobromic acid was evaporated at vacuum; to the blackish residue, 3 l of toluene were added and the solvent was evaporated at vacuum. This operation was made again with further 3 l of toluebe to give the desired compound as blackish solid, 1.5 kg (100%), m.p. 137°-138° C. and acid group titration: 101%.
Quantity
1.6 kg
Type
reactant
Reaction Step One
Quantity
8 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH:8]([C:12]([OH:14])=[O:13])[CH2:7][CH2:6]2.Br>>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH:8]([C:12]([OH:14])=[O:13])[CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
1.6 kg
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)C(=O)O
Name
Quantity
8 L
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 20-liter reactor provided with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated at 135°-140° C. in oil bath for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the hydrobromic acid was evaporated at vacuum
ADDITION
Type
ADDITION
Details
to the blackish residue, 3 l of toluene were added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCC(C2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.